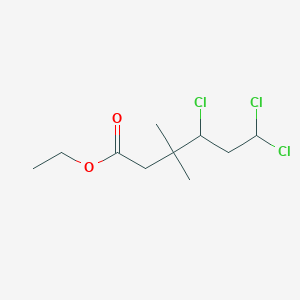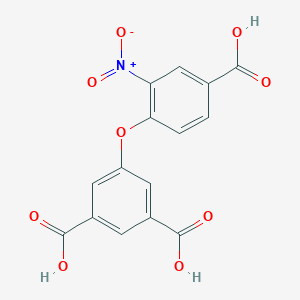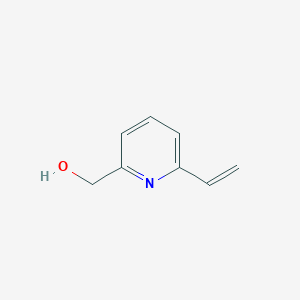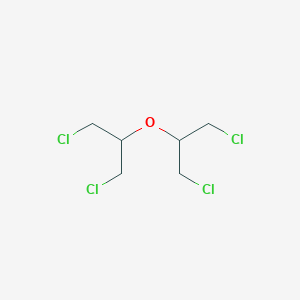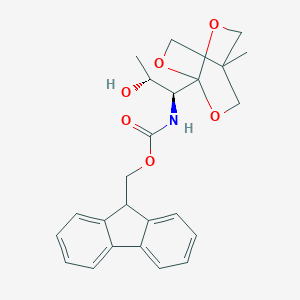
cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide, also known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic derivative of mescaline, a psychedelic substance found in certain cacti. TCB-2 has been studied for its potential therapeutic applications and its mechanism of action.
作用機序
The mechanism of action of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide involves its interaction with serotonin receptors in the brain. Specifically, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been shown to bind to 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and perception. By binding to these receptors, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can alter the activity of certain neurotransmitters in the brain, leading to changes in mood and perception.
生化学的および生理学的効果
Research has shown that cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has also been shown to produce visual hallucinations and other psychedelic effects.
実験室実験の利点と制限
Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it easier to study. Additionally, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been shown to produce consistent effects in animal models, making it a reliable tool for studying the brain and behavior.
However, there are also limitations to using cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide in lab experiments. It is a potent psychedelic substance that can produce unpredictable effects in humans and animals. Additionally, cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and addiction. Additionally, further research is needed to fully understand the mechanism of action of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide and its effects on the brain and behavior. Finally, there is a need for more research on the safety and toxicity of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide, particularly in humans.
合成法
Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-chlorobenzoyl chloride, thiophene-2-carboxylic acid, and 2-aminothiophenol. The synthesis of cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
Cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has been studied for its potential therapeutic applications, particularly in the field of mental health. Research has shown that cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has the ability to interact with serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other cognitive functions. cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
129303-29-3 |
|---|---|
製品名 |
cis-1,3,3a,4,9,9a-Hexahydro-4-(4-chlorobenzoyl)thieno(3,4-b)quinoxaline 2-oxide |
分子式 |
C17H15ClN2O2S |
分子量 |
346.8 g/mol |
IUPAC名 |
[(3aR,9aS)-2-oxo-3,3a,9,9a-tetrahydro-1H-thieno[3,4-b]quinoxalin-4-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)17(21)20-15-4-2-1-3-13(15)19-14-9-23(22)10-16(14)20/h1-8,14,16,19H,9-10H2/t14-,16+,23?/m1/s1 |
InChIキー |
BZVUNXFQOZIZMQ-MNJWVGMUSA-N |
異性体SMILES |
C1[C@@H]2[C@H](CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1C2C(CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1C2C(CS1=O)N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
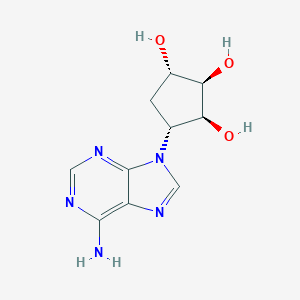

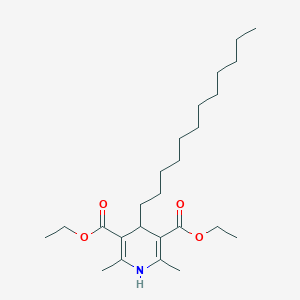
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)

